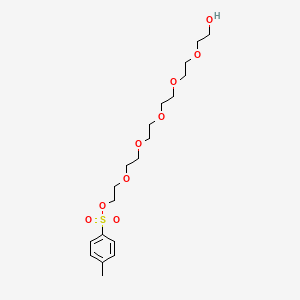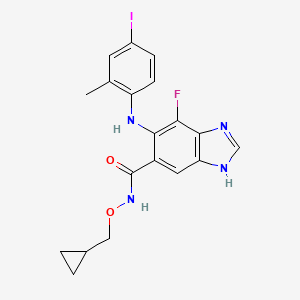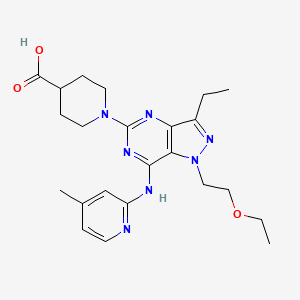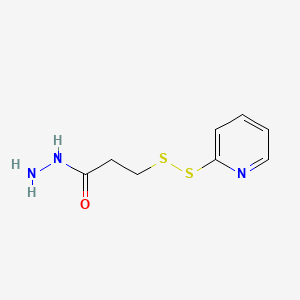
ヒドロキシ-PEG7-OTs
概要
説明
Synthesis Analysis
PEG7-Tos is ideal for use in bioconjugation, drug delivery, and prodrug synthesis, with its functional groups opening up a world of possibilities for innovative research . At one end of the PEG7-Tos molecule is a hydroxyl (OH) group, which is highly reactive and can participate in various chemical reactions .Molecular Structure Analysis
The molecular structure of Hydroxy-PEG7-OTs consists of a polyethylene glycol (PEG) backbone with a tosyl group attached. The InChI representation of its structure isInChI=1S/C19H32O9S/c1-18-2-4-19 (5-3-18)29 (21,22)28-17-16-27-15-14-26-13-12-25-11-10-24-9-8-23-7-6-20/h2-5,20H,6-17H2,1H3 . Physical And Chemical Properties Analysis
Hydroxy-PEG7-OTs has a molecular weight of 436.5 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 9 . It has a rotatable bond count of 19 . The exact mass is 436.17670377 g/mol and the monoisotopic mass is also 436.17670377 g/mol . The topological polar surface area is 118 Ų .科学的研究の応用
PROTACの合成
Tos-PEG6-OHは、PROTACの合成に使用できるPEGベースのPROTACリンカーです . PROTACは、リンカーで接続された2つの異なるリガンドを含んでいます。1つはE3ユビキチンリガーゼのリガンドであり、もう1つは標的タンパク質のリガンドです .
医療研究
Tos-PEG6-OHは、医療研究に応用できます . その特性により、リガンドの研究やグラフトポリマー化合物の合成など、さまざまな研究用途に適しています .
薬物放出
この化合物は、薬物放出研究に使用できます . その特性を活かして、新しい薬物送達システムを設計および開発することができます。
ナノテクノロジー
Tos-PEG6-OHは、ナノテクノロジー分野で応用されています . ナノスケールのデバイスやシステムの開発に使用できます。
新素材研究
この化合物は、新素材研究に使用されます . 新しい材料の合成や既存の材料の改変に使用できます。
細胞培養
Tos-PEG6-OHは、細胞培養研究に使用できます . コントロールされた環境で細胞の挙動と応答を研究するために使用できます。
ポリエチレングリコール修飾機能性コーティング
Tos-PEG6-OHは、ポリエチレングリコール修飾機能性コーティングの開発に使用できます . これらのコーティングは、生体医用デバイスや薬物送達システムなど、さまざまな用途に使用できます。
ハイドロゲル合成
ヒドロキシ-PEG7-OTsは、ハイドロゲルの合成に使用できます . ハイドロゲルは、組織工学、生体医用、センシングアプリケーションなど、幅広い用途を持っています .
将来の方向性
PEG-based hydrogels, which would include Hydroxy-PEG7-OTs, show great promise as drug delivery platforms . They have low cytotoxicity, biocompatibility, and remarkable drug-encapsulating capability, combined with excellent circulation stability and tunability of mechanical properties . Future research will likely focus on addressing the limitations of PEG-based hydrogels in cancer therapy for their clinical translation .
作用機序
Target of Action
Hydroxy-PEG7-OTs, also known as Tos-PEG6-OH, is a PEG-based linker used in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific protein target .
Mode of Action
The mode of action of Tos-PEG6-OH involves the formation of PROTAC molecules. These molecules contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The PROTAC molecule exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathways affected by Tos-PEG6-OH are those involved in the ubiquitin-proteasome system. This system is a crucial pathway for protein degradation in cells. By using this system, PROTACs can selectively degrade target proteins, thereby modulating their levels within the cell .
Pharmacokinetics
It is known that peg-based compounds generally have good solubility and stability, which can enhance the bioavailability of the drugs they are linked to . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tos-PEG6-OH would largely depend on the specific PROTAC it is used to form.
Result of Action
The result of the action of Tos-PEG6-OH is the selective degradation of target proteins. By reducing the levels of these proteins, PROTACs can modulate cellular processes and potentially treat diseases associated with the overexpression or abnormal activity of these proteins .
Action Environment
The action of Tos-PEG6-OH is influenced by the intracellular environment. Factors such as the presence and activity of E3 ubiquitin ligases, the stability of the PROTAC, and the abundance of the target protein can all influence the efficacy of the PROTAC . Additionally, the stability of Tos-PEG6-OH and the PROTACs it forms can be influenced by factors such as pH and temperature.
特性
IUPAC Name |
2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O9S/c1-18-2-4-19(5-3-18)29(21,22)28-17-16-27-15-14-26-13-12-25-11-10-24-9-8-23-7-6-20/h2-5,20H,6-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUDQALOCQRYOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501156116 | |
| Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, 1-4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501156116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42749-28-0 | |
| Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, 1-4-methylbenzenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42749-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, 1-4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501156116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(4-nitrophenyl)carbamoylamino]-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679125.png)
![1-(tert-Butyl)-3-(2-((4-(diethylamino)butyl)amino)-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl)urea](/img/structure/B1679126.png)

![6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B1679128.png)




![3,4-dihydro-2H-pyrimido[1,2-c][1,3]benzothiazin-6-imine](/img/structure/B1679137.png)



